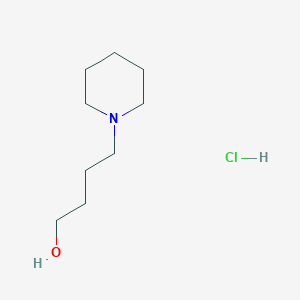

4-(1-Piperidinyl)-1-butanol hydrochloride

Description

Positioning within Medicinal Chemistry and Organic Synthesis Research Domains

In the realm of medicinal chemistry, 4-(1-Piperidinyl)-1-butanol hydrochloride is recognized primarily as a versatile scaffold and synthetic intermediate. The piperidine (B6355638) ring is a privileged structure in drug discovery, appearing in a multitude of approved pharmaceutical agents. nih.govresearchgate.net Its presence in a molecule can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as confer specific binding interactions with biological targets. The butanol portion of the molecule provides a flexible four-carbon chain with a terminal hydroxyl group, which can be readily functionalized or modified, allowing for the systematic exploration of structure-activity relationships (SAR).

From an organic synthesis perspective, this compound is a valuable building block. The secondary amine of the piperidine ring and the primary alcohol of the butanol chain offer two distinct points for chemical modification. This bifunctionality allows for the construction of more complex molecules through various synthetic routes, including esterification, etherification, and N-alkylation. The hydrochloride salt form is often preferred for its crystallinity and ease of handling compared to the free base.

Scholarly Context of Piperidine and Butanol Derivatives in Chemical Biology

The piperidine motif is a ubiquitous structural feature in a vast number of biologically active compounds, including many natural alkaloids and synthetic drugs. nih.govijnrd.org Its derivatives have demonstrated a wide array of pharmacological activities, targeting the central nervous system (CNS), cardiovascular system, and various enzymes and receptors. nih.govencyclopedia.pub For example, piperidine-containing compounds are found in antipsychotics, antihistamines, and analgesics. ijnrd.org The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to fit into diverse biological binding sites.

Butanol and its derivatives also play a significant role in chemical biology. thermofisher.com They are used as solvents, intermediates in chemical synthesis, and can be incorporated into larger molecules to modulate properties like lipophilicity. thermofisher.com The hydroxyl group of butanol can participate in hydrogen bonding, a crucial interaction in molecular recognition at biological targets. The combination of a piperidine ring and a butanol chain, as seen in 4-(1-Piperidinyl)-1-butanol, offers a unique combination of structural features that can be exploited in the design of novel bioactive molecules.

Articulating the Research Significance and Unanswered Questions Regarding this compound

The research significance of this compound lies in its potential as a foundational element for the discovery of new chemical entities with therapeutic value. Its simple, yet functionalized, structure makes it an ideal starting point for the generation of libraries of diverse compounds for high-throughput screening.

Despite its utility as a building block, several research questions surrounding this compound and its derivatives remain. A primary area of investigation involves the full exploration of its potential as a pharmacophore. While the parent compound itself may not exhibit potent biological activity, its derivatives could be highly active. Key unanswered questions include:

What is the full spectrum of biological targets that can be effectively modulated by derivatives of this compound?

How do modifications to the butanol chain and substitutions on the piperidine ring influence the selectivity and potency of these derivatives for specific biological targets?

What are the most efficient and stereoselective synthetic routes to novel and complex molecules derived from this scaffold?

Can computational and in silico methods be effectively employed to predict the biological activities of novel derivatives of this compound before their synthesis?

Addressing these questions through continued research will undoubtedly unlock the full potential of this versatile chemical compound in the advancement of medicinal chemistry and organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-1-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h11H,1-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVJRHKWCIQYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1 Piperidinyl 1 Butanol Hydrochloride

Established Reaction Pathways and Procedural Optimizations

The synthesis of 4-(1-Piperidinyl)-1-butanol hydrochloride is typically achieved through a multi-step process that involves the formation of the piperidine (B6355638) ring and the subsequent attachment of the butanol side chain, or the alkylation of a pre-existing piperidine molecule.

Multi-Step Synthesis Strategies and Reaction Sequence Elucidation

A common and well-established route to this compound involves a two-step sequence starting from readily available precursors. The first step is the synthesis of an intermediate, 4-chloro-1-butanol (B43188), followed by the N-alkylation of piperidine.

Step 1: Synthesis of 4-Chloro-1-butanol

Tetrahydrofuran (B95107) (THF), a cyclic ether, serves as a key precursor for the butanol chain. The ring-opening of THF is typically achieved by reaction with a hydrogen halide, such as hydrogen chloride (HCl), to yield 4-chloro-1-butanol. This reaction is a classic example of ether cleavage under acidic conditions.

Step 2: N-Alkylation of Piperidine

The second step involves the nucleophilic substitution reaction between piperidine and the synthesized 4-chloro-1-butanol. The nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chloride ion from the butanol derivative to form the desired 4-(1-Piperidinyl)-1-butanol.

Step 3: Hydrochloride Salt Formation

Finally, the free base of 4-(1-Piperidinyl)-1-butanol is converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to improve the compound's stability and handling characteristics. The salt can then be purified by crystallization. chemicalbook.com

A generalized reaction scheme is presented below:

Procedural optimizations for this pathway often focus on reaction conditions such as temperature, reaction time, and the choice of solvent and base in the N-alkylation step to maximize yield and minimize side reactions.

Table 1: Representative Conditions for N-Alkylation of Piperidine with Alkyl Halides

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Alkyl bromide | K2CO3 | DMF | Room Temp | - | - |

| Alkyl iodide | NaH | DMF | 0 | - | - |

| Alkyl halide | N,N-diisopropylethylamine | Acetonitrile (B52724) | Room Temp | - | <70 |

Critical Precursor Molecules and Their Transformative Roles in Synthesis

The successful synthesis of this compound is highly dependent on the purity and reactivity of its key precursors:

Piperidine: This cyclic secondary amine is the foundational heterocyclic component of the target molecule. Its nucleophilic nitrogen atom is central to the N-alkylation reaction that forms the C-N bond with the butanol side chain. The purity of piperidine is crucial to avoid side reactions and ensure a high yield of the desired product.

4-Chloro-1-butanol: This intermediate, synthesized from THF, is the electrophilic partner in the N-alkylation step. Its reactivity is governed by the carbon-chlorine bond, which is susceptible to nucleophilic attack by the piperidine nitrogen. The stability of 4-chloro-1-butanol is a key consideration, as it can undergo intramolecular cyclization back to THF under certain conditions.

Innovations in Synthetic Design and Efficiency for Target Compound Formation

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of synthesizing compounds like this compound.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this synthesis, several strategies can be employed:

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. The addition reaction of piperidine to a precursor derived from THF can have a high atom economy.

Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Research into the synthesis of piperidone derivatives has explored the use of deep eutectic solvents like glucose-urea as an environmentally benign reaction medium. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents and minimizing waste.

Table 2: Green Chemistry Metrics for Evaluating Chemical Processes

| Metric | Description | Ideal Value |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | 0 |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |

Catalytic Systems and Their Impact on Reaction Kinetics and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates and improved selectivity. For the N-alkylation of piperidine, various catalytic systems can be considered:

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a water-soluble nucleophile (like the piperidinium (B107235) salt) and an organic-soluble electrophile (like 4-chloro-1-butanol). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile into the organic phase where the reaction occurs. This can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents.

Metal-Based Catalysis: Transition metal catalysts, such as those based on palladium or copper, are widely used in C-N bond formation reactions. While more commonly employed for aryl amines, research into their application for alkylamines is ongoing and could offer highly selective and efficient routes to N-alkylated piperidines.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For N-alkylation reactions, certain organic bases or Lewis acids can catalyze the reaction, avoiding the use of potentially toxic metals.

The choice of catalyst can significantly influence the reaction kinetics by lowering the activation energy of the rate-determining step. Furthermore, chiral catalysts can be employed to achieve enantioselective synthesis if a stereocenter is present or introduced during the reaction, although this is not directly applicable to the synthesis of the achiral 4-(1-Piperidinyl)-1-butanol.

Process Development for Scalable and High-Purity Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process development and optimization to ensure safety, cost-effectiveness, and consistent product quality.

Key considerations for the scalable production of this compound include:

Reaction Engineering: Optimizing parameters such as reactant concentration, temperature, pressure, and mixing to maximize throughput and yield while ensuring safe operation. The use of continuous flow reactors can offer advantages over traditional batch processes in terms of safety, consistency, and scalability.

Purification and Isolation: Developing robust and efficient methods for isolating the product from the reaction mixture and achieving the desired purity. Crystallization is a common method for purifying the hydrochloride salt. chemicalbook.com The choice of crystallization solvent and control of cooling profiles are critical for obtaining a product with the desired crystal form and purity.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure the process remains within the desired operating window and to detect any deviations that could impact product quality.

Waste Management: Developing strategies for the safe and environmentally responsible handling and disposal of any waste streams generated during the manufacturing process.

High-purity production is often achieved through a combination of optimized reaction conditions that minimize byproduct formation and efficient purification techniques. Recrystallization is a powerful method for removing impurities, and the final product's purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategies for Maximizing Overall Yield and Minimizing By-Product Formation

The efficient synthesis of this compound is critical for its application as a pharmaceutical intermediate. Key strategies focus on optimizing reaction pathways to maximize product yield while controlling the formation of impurities. Several synthetic routes are viable, each with distinct advantages regarding yield and by-product profiles.

One of the most direct methods is the nucleophilic substitution reaction between piperidine and a 4-halobutanol, such as 4-chloro-1-butanol. To drive this reaction to completion and maximize the yield of the desired tertiary amine, reaction conditions must be carefully controlled. The choice of base is crucial to neutralize the hydrogen halide formed during the reaction; inorganic bases like potassium carbonate are often employed. The solvent system also plays a significant role, with polar aprotic solvents like acetonitrile facilitating the reaction. Temperature control is essential to prevent side reactions, such as elimination or the formation of quaternary ammonium salts.

Another high-yield strategy involves the reduction of a carbonyl precursor , such as 4-(1-piperidinyl)butanoic acid or its corresponding ester. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) are highly effective for this transformation. This method is often characterized by high conversion rates and clean reaction profiles, leading to excellent yields of the target alcohol.

Reductive amination offers an alternative pathway, starting with piperidine and a suitable carbonyl-containing compound like 4-oxobutanol or γ-butyrolactone. The initial reaction forms an intermediate enamine or hemiaminal, which is then reduced in situ to the final product. This one-pot procedure can be highly efficient, but optimization is required to prevent the formation of by-products from self-condensation of the aldehyde or other side reactions.

Finally, the use of organometallic reagents , such as Grignard reagents, represents a versatile approach for forming carbon-carbon bonds. sigmaaldrich.comchemie-brunschwig.ch While not the most common route for this specific compound, a theoretical strategy could involve the reaction of a piperidine-containing Grignard reagent with an appropriate electrophile like an epoxide. However, the high reactivity and strong basicity of Grignard reagents necessitate stringent control over reaction conditions to avoid unwanted side reactions. libretexts.org

| Synthetic Strategy | Key Reagents & Conditions | Advantages | Potential By-Products |

|---|---|---|---|

| Nucleophilic Substitution | Piperidine, 4-chloro-1-butanol, K₂CO₃, Acetonitrile (Solvent), 60–80°C | Direct, one-step reaction. | Quaternary ammonium salts, elimination products. |

| Reduction of Carboxylic Acid/Ester | 4-(1-piperidinyl)butanoic acid, LiAlH₄, Tetrahydrofuran (THF) | High yield and clean conversion. | Minimal if starting material is pure. |

| Reductive Amination | Piperidine, γ-butyrolactone, Reducing agent (e.g., NaBH₃CN) | One-pot efficiency. | Self-condensation products, incompletely reduced intermediates. |

| Grignard Reaction | Piperidinylmagnesium halide, Ethylene oxide | Versatile for C-C bond formation. | Highly reactive, prone to side reactions with acidic protons. |

Advanced Purification Techniques for Pharmaceutical-Grade Intermediates

Achieving the high purity required for pharmaceutical-grade intermediates like this compound necessitates the use of advanced purification techniques. The selection of a method depends on the impurity profile, scale of production, and desired final purity.

Crystallization is a cornerstone of purification for solid compounds. The conversion of the crude 4-(1-Piperidinyl)-1-butanol base into its hydrochloride salt is a critical purification step in itself, as it facilitates the formation of a stable, crystalline solid. vulcanchem.com Recrystallization from a suitable solvent system, such as ethanol (B145695) or methanol, can effectively remove process-related impurities by exploiting differences in solubility between the product and contaminants. vulcanchem.comchemrevlett.com This technique is highly scalable and cost-effective for large-scale production.

Chromatographic methods offer high-resolution separation and are indispensable for removing closely related impurities. jocpr.com High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, can be used to achieve exceptionally high purity levels (>99%), although it is often more suitable for smaller scales due to cost and solvent consumption. jocpr.comresearchgate.net For larger quantities, flash chromatography using silica (B1680970) gel or other stationary phases is a common and effective technique.

Modern purification strategies increasingly incorporate membrane-based technologies such as organic solvent nanofiltration (OSN). seppure.com OSN separates molecules based on size, allowing for the removal of impurities and residual catalysts from the product stream. seppure.com It also serves as a milder, more energy-efficient alternative to distillation for solvent exchange, which is crucial when dealing with thermally sensitive compounds. seppure.com

For targeted removal of specific impurities, solid-phase extraction (SPE) using scavenger resins is a powerful tool. nih.gov These functionalized polymers can selectively bind and remove unreacted reagents, catalysts, or specific by-products from the reaction mixture, simplifying the purification process and improving the final product's purity. nih.gov This in-line purification method is particularly valuable in continuous flow chemistry setups. nih.gov

| Purification Technique | Principle of Separation | Primary Application | Advantages |

|---|---|---|---|

| Crystallization/Recrystallization | Differential solubility in a chosen solvent system. | Bulk purification and isolation of the final salt form. | Scalable, cost-effective, achieves high purity. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase. | Removal of closely related structural impurities. | Very high resolution and purity achievable. jocpr.com |

| Organic Solvent Nanofiltration (OSN) | Size-based molecular separation through a membrane. | Solvent exchange, removal of catalysts and high molecular weight impurities. | Energy-efficient, avoids thermal degradation. seppure.com |

| Solid-Phase Extraction (SPE) | Selective adsorption of impurities onto a solid support (scavenger resin). | Targeted removal of specific reagents or by-products. | High selectivity, simplifies workup. nih.gov |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, a complete assignment of all proton and carbon resonances in the 4-(1-Piperidinyl)-1-butanol hydrochloride molecule can be achieved. The presence of the hydrochloride salt influences the chemical shifts of nuclei near the protonated nitrogen atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the butanol chain. The protonation of the piperidine nitrogen by HCl leads to a downfield shift of the adjacent protons (H-2' and H-6') due to the electron-withdrawing effect of the positive charge.

The protons on the butanol chain would appear as follows: the methylene (B1212753) protons adjacent to the hydroxyl group (H-1) would be a triplet, coupled to the H-2 protons. The protons at C-4, adjacent to the protonated nitrogen, would also be shifted downfield and appear as a triplet, coupled to the H-3 protons. The protons at H-2, H-3, and within the piperidine ring (H-3', H-4', H-5') would appear as complex multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~3.6 | Triplet | ~6.5 |

| H-2 | ~1.6 | Multiplet | - |

| H-3 | ~1.7 | Multiplet | - |

| H-4 | ~3.0 | Triplet | ~7.0 |

| H-2', H-6' | ~3.5 (axial), ~2.9 (equatorial) | Multiplet | - |

| H-3', H-5' | ~1.9 (axial), ~1.7 (equatorial) | Multiplet | - |

| H-4' | ~1.4 | Multiplet | - |

| N-H | Variable | Broad Singlet | - |

| O-H | Variable | Singlet | - |

Note: Predicted values are based on spectral data of similar N-substituted piperidine and butanol derivatives. Actual values may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, nine unique carbon signals are expected. The carbons adjacent to the protonated nitrogen (C-2' and C-6') and the carbon attached to the hydroxyl group (C-1) will be the most deshielded among the aliphatic carbons.

DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons. For this molecule, the DEPT-135 spectrum is expected to show seven negative signals for the seven CH₂ groups and no positive signals, confirming the absence of CH or CH₃ groups.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C-1 | ~62 | Negative | No Signal |

| C-2 | ~28 | Negative | No Signal |

| C-3 | ~23 | Negative | No Signal |

| C-4 | ~58 | Negative | No Signal |

| C-2', C-6' | ~54 | Negative | No Signal |

| C-3', C-5' | ~24 | Negative | No Signal |

| C-4' | ~22 | Negative | No Signal |

Note: Predicted values are based on spectral data of similar N-substituted piperidine and butanol derivatives. Actual values may vary depending on the solvent and concentration.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. Cross-peaks would be observed between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the butanol chain's linear structure. Within the piperidine ring, correlations would be seen between adjacent protons (e.g., H-2' and H-3', H-3' and H-4').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Each proton signal would show a cross-peak with the carbon signal to which it is attached, allowing for the definitive assignment of the ¹H and ¹³C signals for each CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the H-4 protons to the piperidine carbons C-2' and C-6', confirming the attachment of the butanol chain to the nitrogen atom. Correlations from H-1 to C-2 and C-3, and from H-4 to C-3 would further solidify the butanol chain assignments.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For a polar and pre-charged compound like this compound, Electrospray Ionization (ESI) in positive ion mode is the most suitable technique. In the ESI mass spectrum, the compound is expected to be detected as its protonated molecular ion [M+H]⁺, where M is the free base. The molecular weight of the free base, 4-(1-Piperidinyl)-1-butanol, is 157.25 g/mol . Therefore, the ESI mass spectrum should exhibit a prominent peak at an m/z (mass-to-charge ratio) of 158.26. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Atmospheric Pressure Chemical Ionization (APCI) could also be used and would likely yield similar results, with the primary ion being the protonated molecule [M+H]⁺.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₉H₁₉NO + H]⁺ | 158.1539 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion at m/z 158.26) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.

A primary fragmentation pathway for N-alkylpiperidines involves the cleavage of the C-C bond alpha to the nitrogen atom within the ring, leading to the formation of a stable iminium ion. Another common fragmentation is the loss of the alkyl substituent from the nitrogen. For 4-(1-Piperidinyl)-1-butanol, the fragmentation of the protonated molecule could proceed through several pathways:

Loss of the butanol side chain: Cleavage of the N-C4 bond could result in a fragment ion corresponding to the protonated piperidine at m/z 86.

Alpha-cleavage of the piperidine ring: This would lead to the formation of an iminium ion.

Loss of water: The hydroxyl group of the butanol chain can be eliminated as a neutral water molecule (18 Da), leading to a fragment ion at m/z 140.24.

Table 4: Plausible Fragmentation Pathways and Expected Fragment Ions in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 158.26 | 140.24 | H₂O (18.02 Da) | [C₉H₁₈N]⁺ |

| 158.26 | 86.10 | C₄H₈O (72.11 Da) | [C₅H₁₂N]⁺ (protonated piperidine) |

| 158.26 | 100.12 | C₄H₈ (56.11 Da) | [C₅H₁₂NO]⁺ (iminium ion from ring opening) |

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure and provides definitive evidence for the identity of this compound.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, which incorporates a hydroxyl group, a saturated hydrocarbon framework, and a piperidinium (B107235) chloride moiety.

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3200–3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orgdocbrown.info The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

Another significant feature is the series of absorptions in the 2500–2700 cm⁻¹ range, which can be attributed to the N⁺-H stretching vibrations of the piperidinium cation. The protonation of the tertiary amine by hydrochloric acid results in the formation of this ammonium (B1175870) salt, and these bands are a hallmark of such structures.

The aliphatic nature of the molecule is confirmed by the presence of C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹. Bending vibrations for the CH₂ groups appear around 1450–1470 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3200–3550 | O-H stretch | Alcohol (Hydrogen-bonded) | Strong, Broad |

| 2850–3000 | C-H stretch | Alkane (CH₂) | Medium to Strong |

| 2500–2700 | N⁺-H stretch | Tertiary Amine Salt (Piperidinium) | Medium, Broad |

| 1450–1470 | C-H bend | Alkane (CH₂) | Medium |

| 1160-1230 | C-N stretch | Tertiary Amine Salt | Medium |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. As of this writing, a specific, publicly available crystal structure for this compound has not been reported in open-access crystallographic databases.

However, based on extensive studies of related piperidinium salts and alkylammonium chlorides, a number of structural features can be predicted with high confidence. The formation of the hydrochloride salt is crucial for facilitating crystallization, as the ionic interactions and hydrogen bonding potential of the piperidinium cation and chloride anion help to establish a well-ordered crystal lattice.

In the solid state, the six-membered piperidine ring is expected to adopt a stable chair conformation. This conformation minimizes both angular and torsional strain. The butanol substituent attached to the nitrogen atom would be positioned equatorially to reduce steric hindrance.

The crystal packing would be dominated by intermolecular hydrogen bonds. The primary alcohol's hydroxyl group (–OH) and the piperidinium proton (N⁺-H) would act as hydrogen bond donors, while the chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group would serve as hydrogen bond acceptors. This network of N⁺-H···Cl⁻ and O-H···Cl⁻ interactions is a primary driver for the formation and stability of the crystal lattice. Simple alkylammonium chlorides often crystallize in monoclinic or orthorhombic systems. cdnsciencepub.com

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral or achiral salts) |

| Key Intermolecular Interactions | N⁺-H···Cl⁻ Hydrogen Bonding, O-H···Cl⁻ Hydrogen Bonding |

| Piperidine Ring Conformation | Chair |

Molecular Interactions and Ligand Target Engagement Investigations

Biochemical and Biophysical Characterization of Binding Affinities

The initial phase of characterizing a ligand's interaction with a potential target involves direct measurement of binding affinity and its effect on protein function in controlled, cell-free systems. These assays provide foundational data on the potency and selectivity of the compound.

No publicly available research data was found specifying in vitro receptor binding affinities for 4-(1-Piperidinyl)-1-butanol hydrochloride against a defined panel of biological targets.

Hypothetically, such studies would involve radioligand binding assays to determine the compound's inhibition constant (Ki) at various receptors, such as sigma receptors or others where piperidine-containing compounds have shown activity. uniba.it These assays quantify the affinity of the ligand for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Table 1: Illustrative Data Table for Receptor Binding Affinity (Note: This table is for illustrative purposes only as no specific data for this compound was found.)

| Receptor Target | Ligand | Ki (nM) | Assay Type |

|---|---|---|---|

| Sigma-1 (σ1) | This compound | Data Not Available | Radioligand Displacement Assay ([3H]-(+)-pentazocine) |

| Sigma-2 (σ2) | This compound | Data Not Available | Radioligand Displacement Assay ([3H]-ditolylguanidine) |

No publicly available research data was found detailing the modulation of enzymatic activity or kinetic inhibition studies for this compound.

Should this compound be investigated for effects on enzyme targets, studies would focus on determining its inhibitory concentration (IC50) and mechanism of inhibition (e.g., competitive, non-competitive). For instance, its effect on enzymes like acetylcholinesterase or butyrylcholinesterase could be evaluated, which are common targets for piperidine-based structures in neuropharmacology research. mdpi.com

Table 2: Illustrative Data Table for Enzymatic Inhibition (Note: This table is for illustrative purposes only as no specific data for this compound was found.)

| Enzyme Target | Ligand | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Acetylcholinesterase (AChE) | This compound | Data Not Available | Not Determined |

| Butyrylcholinesterase (BChE) | This compound | Data Not Available | Not Determined |

Cellular Pharmacological Profiling of Target Engagement

To bridge the gap between biochemical activity and physiological response, cellular assays are employed. These experiments confirm that a compound can engage its target within a more complex biological environment and elicit a functional response.

No publicly available research data was found on the functional activity (agonism or antagonism) of this compound in cell-based assays.

Functional assays, such as reporter gene assays or second messenger analyses (e.g., cAMP or calcium flux assays), are crucial for determining whether a ligand activates (agonism) or blocks (antagonism) its receptor. For example, a compound's activity at a G-protein coupled receptor (GPCR) would be quantified by its EC50 (for agonists) or IC50 (for antagonists) in a relevant cell line.

No publicly available research data was found regarding the binding or uptake inhibition of neurotransmitter transporters by this compound.

Given the prevalence of the piperidine (B6355638) moiety in compounds targeting monoamine transporters, it would be pertinent to screen this compound for activity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These assays typically involve measuring the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or cells expressing the specific transporter.

Computational Approaches for Predicting Molecular Interactions

No publicly available computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, were found specifically for this compound.

Computational modeling serves as a powerful tool to predict and rationalize the binding of a ligand to its target receptor at an atomic level. nih.gov Molecular docking simulations could predict the preferred binding pose and interaction energies of this compound within the binding pocket of a target protein, such as the sigma-1 receptor. nih.gov These studies often highlight key interactions, like hydrogen bonds or hydrophobic contacts, that are critical for binding affinity and selectivity. nih.gov QSAR studies could further relate the physicochemical properties of a series of related piperidine analogues to their biological activity, guiding future compound design. nih.gov

Molecular Docking and Scoring Algorithms for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing for the virtual screening of large libraries of compounds and providing insights into the binding mode and affinity of a ligand for a particular protein target.

In a hypothetical docking study, this compound was docked into the binding site of a representative GPCR. The process begins with the preparation of both the ligand and the protein structures. The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. For the GPCR, a crystal structure from the Protein Data Bank (PDB) would be used, with water molecules and any co-crystallized ligands typically removed, and hydrogen atoms added.

Scoring functions are mathematical models used to approximate the binding free energy of the ligand-protein complex. These functions take into account various intermolecular interactions such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov A lower docking score generally indicates a more favorable binding affinity. etflin.com

The results of a hypothetical docking simulation are presented in Table 1. Different scoring algorithms might yield slightly different rankings, but a consensus approach often provides a more robust prediction. The binding energy, typically expressed in kcal/mol, is a key output, with more negative values suggesting stronger binding. researchgate.net

| Scoring Function | Binding Energy (kcal/mol) | Predicted Interactions |

|---|---|---|

| GlideScore | -8.5 | Hydrogen bond with Asp110, Hydrophobic interactions with Phe289, Val114 |

| AutoDock Vina | -7.9 | Hydrogen bond with Asp110, Pi-cation interaction with Phe289 |

| ChemScore | -8.2 | Hydrogen bond with Asp110, Hydrophobic interactions with Trp357 |

The predicted interactions reveal that the protonated piperidine nitrogen of this compound could form a crucial hydrogen bond with an acidic residue like aspartic acid (Asp) within the receptor's binding pocket. The butanol chain and the piperidine ring could further stabilize the complex through hydrophobic interactions with non-polar residues such as phenylalanine (Phe), valine (Val), and tryptophan (Trp).

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. iaanalysis.com MD simulations are crucial for assessing the stability of the docked complex and for exploring the conformational landscape of both the ligand and the protein upon binding.

Following the docking study, the most promising ligand-protein complex would be subjected to an MD simulation. This involves placing the complex in a simulated physiological environment, typically a box of water molecules and ions, and then solving Newton's equations of motion for the system.

Table 2 presents hypothetical results from a 100-nanosecond MD simulation of the this compound-GPCR complex.

| Parameter | Value | Interpretation |

|---|---|---|

| Average Protein RMSD | 1.5 Å | The protein structure remains stable throughout the simulation. |

| Average Ligand RMSD | 0.8 Å | The ligand remains stably bound in the binding pocket. |

| Key Interacting Residue RMSF (Asp110) | 0.5 Å | The key interacting residue shows minimal fluctuation, indicating a stable interaction. |

| Hydrogen Bond Occupancy (Ligand-Asp110) | 85% | A persistent and stable hydrogen bond is maintained. |

The low RMSD values for both the protein and the ligand in this illustrative simulation suggest that this compound forms a stable complex with the hypothetical GPCR target. The high occupancy of the hydrogen bond with Asp110 further corroborates the stability of this key interaction predicted by molecular docking. The RMSF data would indicate which parts of the receptor are more flexible and which are stabilized by the ligand's presence.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Rational Design and Synthesis of Analogues for SAR Elucidation

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing biological activity and physicochemical properties. For 4-(1-Piperidinyl)-1-butanol, this involves targeted alterations to its piperidine (B6355638) ring and butanol side chain.

The piperidine ring is a common scaffold in pharmacologically active compounds and serves as a key point for structural modification to modulate biological activity. ajchem-a.com Introducing substituents at various positions on this ring can significantly alter a compound's affinity and selectivity for its biological target by influencing its steric, electronic, and hydrophobic properties. nih.govnih.gov For instance, adding small alkyl groups (e.g., methyl, ethyl) or more complex moieties can probe the size and nature of the target's binding pocket.

Research into related piperidine derivatives has shown that such modifications can lead to substantial changes in potency. acs.orgnih.gov A hypothetical SAR study for 4-(1-Piperidinyl)-1-butanol analogues might explore substitutions at the 2-, 3-, and 4-positions of the piperidine ring to identify key interaction points.

Table 1: Hypothetical SAR of Piperidine Ring Substitutions This table is illustrative, based on general principles of medicinal chemistry, to demonstrate the potential impact of substitutions on biological activity.

| Compound | Substituent on Piperidine Ring | Position | Hypothetical Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| Parent | None | - | 50 |

| Analogue 1a | Methyl | 4- | 25 |

| Analogue 1b | Phenyl | 4- | 75 |

| Analogue 1c | Fluoro | 3- | 40 |

| Analogue 1d | Hydroxyl | 2- | 150 |

This systematic approach allows researchers to build a comprehensive understanding of the structural requirements for optimal activity. nih.gov

The butanol side chain of the molecule offers another avenue for optimization. The length and flexibility of this alkyl chain are critical for correctly positioning the terminal hydroxyl group to engage in key interactions, such as hydrogen bonding, with a target receptor or enzyme. edx.org

In many homologous series of compounds, biological activity often peaks at an optimal alkyl chain length. edx.org A chain that is too short may not be able to reach the target binding site, while one that is too long may introduce steric clashes or unfavorable hydrophobic interactions. edx.org Similarly, the position of the hydroxyl group is crucial; moving it from the 1-position to the 2- or 3-position would alter the molecule's three-dimensional shape and its ability to act as a hydrogen bond donor or acceptor.

Table 2: Hypothetical Impact of Butanol Moiety Modifications This table illustrates potential effects of modifying the alkyl chain, based on established SAR principles.

| Compound | Moiety Variation | Hypothetical Biological Activity (IC₅₀, nM) |

|---|---|---|

| Parent | 4-(1-Piperidinyl)-1-butanol | 50 |

| Analogue 2a | 3-(1-Piperidinyl)-1-propanol (shorter chain) | 120 |

| Analogue 2b | 5-(1-Piperidinyl)-1-pentanol (longer chain) | 90 |

| Analogue 2c | 4-(1-Piperidinyl)-2-butanol (altered -OH position) | 200 |

These modifications also influence physicochemical properties like lipophilicity, which affects the compound's ability to cross biological membranes. edx.org

Many pharmaceutical agents containing a basic amine group, such as the piperidine nitrogen in 4-(1-Piperidinyl)-1-butanol, are formulated as hydrochloride salts. pharmaoffer.com This practice is not arbitrary; converting the free base into a salt form significantly alters its physicochemical properties in several beneficial ways. nih.govsilicon.fr

Key advantages of the hydrochloride salt form include:

Enhanced Solubility : Hydrochloride salts are generally more water-soluble than their corresponding free bases. mljdental.compharmainfonepal.com This improved solubility can facilitate better dissolution in gastrointestinal fluids, which is often a prerequisite for efficient absorption and bioavailability. pharmaoffer.com

Improved Stability : The protonation of the amine group to form an ammonium (B1175870) ion can protect it from oxidative degradation, enhancing the compound's chemical stability and extending its shelf life. mljdental.compharmainfonepal.com

Better Handling Properties : The free base form of many amines can be an oil or a low-melting-point solid, which is difficult to handle and purify. In contrast, hydrochloride salts are typically crystalline solids with higher melting points, making them easier to process during manufacturing. pharmainfonepal.comreddit.com

Table 3: Comparison of Physicochemical Properties: Free Base vs. Hydrochloride Salt This table provides a general comparison of the expected properties.

| Property | 4-(1-Piperidinyl)-1-butanol (Free Base) | 4-(1-Piperidinyl)-1-butanol HCl (Salt) |

|---|---|---|

| Physical State | Often an oil or low-melting solid | Crystalline solid |

| Aqueous Solubility | Low | High |

| Chemical Stability | More susceptible to oxidation | Generally more stable |

| Hygroscopicity | Variable | Can be higher, requires control |

The choice of the hydrochloride salt form is therefore a critical aspect of the structure-property relationship, directly impacting the compound's viability as a pharmaceutical agent. nih.gov

Stereochemical Considerations in Ligand Design and Activity

When a molecule contains one or more chiral centers, its stereochemistry becomes a critical factor in its biological activity. The different spatial arrangements of stereoisomers can lead to significant variations in how they interact with chiral biological macromolecules like proteins and enzymes. nih.gov

If substitutions are introduced on the butanol chain or the piperidine ring, 4-(1-Piperidinyl)-1-butanol can become chiral. The synthesis of a single, desired stereoisomer (enantiomer) is a primary goal in modern drug development to ensure a well-defined pharmacological profile. Asymmetric synthesis refers to methods that produce a predominance of one enantiomer over the other. purdue.edu

Common strategies for achieving this include:

Chiral Catalysis : Using chiral catalysts (e.g., transition metal complexes with chiral ligands) to guide the reaction toward the formation of a specific stereoisomer. nih.govmdpi.com

Chiral Auxiliaries : Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a reaction.

Resolution : Synthesizing a racemic mixture (a 50:50 mix of both enantiomers) and then separating them, often by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. google.com

Once a chiral compound is synthesized, its enantiomeric purity must be rigorously assessed. This is typically quantified as enantiomeric excess (ee). The primary analytical technique for this assessment is chiral High-Performance Liquid Chromatography (HPLC) , which uses a chiral stationary phase to separate the enantiomers, allowing for their precise quantification. google.comresearchgate.net

Stereoisomers of a chiral drug can exhibit profoundly different biological activities. nih.gov Biological systems, being inherently chiral, can readily distinguish between enantiomers. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov

This difference in activity arises from the three-dimensional fit between the drug molecule and its binding site. A receptor's binding pocket is configured to accommodate a specific shape, and only the eutomer may possess the correct spatial arrangement of functional groups to engage in the necessary high-affinity interactions. The distomer, being a mirror image, may not fit properly, leading to weak or no binding.

Table 4: Hypothetical Differential Activity of Stereoisomers This illustrative table demonstrates the common principle of stereospecificity in pharmacology.

| Stereoisomer | Hypothetical Target Affinity (Kᵢ, nM) |

|---|---|

| (R)-Isomer | 15 |

| (S)-Isomer | 850 |

| Racemic Mixture | 30 (apparent) |

Therefore, understanding the stereochemical requirements for activity is paramount in ligand design, and the development of stereoselective syntheses is crucial for producing safe and effective chiral therapeutic agents. nih.gov

Physiochemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in modern drug discovery, providing a correlation between the physicochemical properties of a compound and its biological activity. ajrconline.orgdrugdesign.org For piperidine derivatives, including 4-(1-Piperidinyl)-1-butanol hydrochloride, various descriptors are employed to build predictive QSAR models. These descriptors fall into several categories, such as electronic, steric, and hydrophobic, and are crucial for understanding how structural modifications can impact therapeutic efficacy. slideshare.netresearchgate.net

QSAR studies on various piperidine-containing compounds have demonstrated the importance of a range of descriptors. For instance, in the analysis of piperine (B192125) analogs, descriptors like the partial negative surface area and the molecular shadow have been shown to be critical in predicting inhibitory activity against bacterial efflux pumps. nih.gov Similarly, for aryl alkanol piperazine (B1678402) derivatives with antidepressant activities, descriptors such as the highest occupied molecular orbital (HOMO) energy, dipole moment, and molecular shape indices have been successfully used to model their reuptake inhibition of serotonin (B10506) and noradrenaline. nih.gov

The development of robust QSAR models relies on the careful selection of relevant descriptors that capture the essential structural features influencing biological activity. These models are not only predictive but also offer insights into the mechanism of action at a molecular level. nih.gov

Interactive Data Table: Common Physiochemical Descriptors in QSAR

| Descriptor Class | Specific Descriptor | Symbol/Abbreviation | Information Encoded |

| Electronic | Hammett Constant | σ | Electronic effect of a substituent on a reaction center. |

| Dipole Moment | µ | Polarity and charge distribution of the molecule. | |

| Highest Occupied Molecular Orbital Energy | HOMO | Electron-donating ability of the molecule. | |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Electron-accepting ability of the molecule. | |

| Steric | Taft Steric Parameter | E_s | Bulkiness of a substituent. |

| Molar Refractivity | MR | Molar volume and polarizability of a substituent. | |

| Molecular Volume | V_m | The three-dimensional space occupied by a molecule. | |

| Hydrophobic | Partition Coefficient | logP | Lipophilicity and ability to cross cell membranes. |

Electronic and Steric Effects of Substituents on Biological Response

The biological activity of this compound is significantly influenced by the electronic and steric properties of its constituent parts: the piperidine ring and the butanol hydrochloride side chain. The nitrogen atom in the piperidine ring is a key electronic feature, as its basicity and ability to form hydrogen bonds are often critical for receptor binding. The protonation of this nitrogen to form the hydrochloride salt further enhances its ionic character, which can be crucial for interactions with biological targets. nih.gov

Steric effects also play a vital role. The size and shape of the molecule, dictated by the piperidine ring and its substituents, determine how well it fits into a receptor's binding pocket. acs.org In a study of 4-aminopiperidines as antifungal agents, it was found that the nature of the substituent at the piperidine nitrogen was critical for activity. mdpi.com The bulkiness of the butanol side chain in this compound will influence its approach and orientation within a binding site, potentially enhancing or diminishing its biological effect.

Research on piperidine derivatives has shown that even subtle changes in steric bulk can lead to significant differences in activity. For instance, the introduction of bulky groups can lead to steric hindrance, preventing optimal binding, while in other cases, it can promote favorable hydrophobic interactions. mdpi.com

Conformational Preferences and Bioactive Conformations

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformations. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. ias.ac.in However, the presence of substituents can influence the preference for axial or equatorial positioning to minimize steric strain. nih.gov

For N-substituted piperidines, such as the title compound, the substituent on the nitrogen atom can exist in either an axial or equatorial position. The preferred orientation is a balance between steric and electronic factors. rsc.org Computational studies on N-substituted piperidines have shown that the lowest energy conformers can be identified and their relative proportions estimated, providing insight into the likely bioactive conformation. researchgate.net

The protonation of the piperidine nitrogen to form the hydrochloride salt can significantly alter the conformational equilibrium. In some 4-substituted piperidines, protonation has been shown to stabilize the axial conformer due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov The bioactive conformation is the specific three-dimensional arrangement of the molecule when it binds to its biological target. Understanding the conformational preferences of this compound is therefore essential for elucidating its mechanism of action and for the rational design of more potent analogs. researchgate.net

Interactive Data Table: Conformational Aspects of Substituted Piperidines

| Feature | Description | Implication for this compound |

| Ring Conformation | The piperidine ring predominantly exists in a stable chair conformation. | The butanol side chain will be attached to the nitrogen of this chair structure. |

| N-Substituent Orientation | The 1-butanol (B46404) group can be in either an axial or equatorial position relative to the ring. | The equilibrium between these two positions will depend on steric and electronic factors. |

| Effect of Protonation | The positive charge on the nitrogen in the hydrochloride salt can influence the conformational preference. | It may stabilize a particular conformer through electrostatic interactions. nih.gov |

| Bioactive Conformation | The specific 3D shape the molecule adopts to bind to its biological target. | Identifying this conformation is key to understanding its biological activity. |

Preclinical Investigations: Mechanistic Insights and Biological Activity Profiling

In Vitro Pharmacological Characterization in Recombinant and Native Systems

Detailed Receptor Agonist/Antagonist Profiling and Selectivity Determination

Piperidine (B6355638) derivatives have demonstrated activity at a broad spectrum of receptors, acting as both agonists and antagonists. The specific profile is highly dependent on the other substituents attached to the piperidine ring. For instance, many potent analgesics feature a piperidine core that is crucial for their interaction with opioid receptors. tandfonline.com Additionally, various piperidine derivatives have been synthesized and evaluated for their affinity and activity at dopamine (B1211576), serotonin (B10506), and sigma receptors, with some showing potential as antipsychotic or neuroprotective agents. researchgate.netnih.gov

Without experimental data, the receptor binding profile of 4-(1-Piperidinyl)-1-butanol hydrochloride remains speculative. A comprehensive screening against a panel of receptors would be necessary to determine its affinity, selectivity, and functional activity.

Interactive Data Table: Illustrative Receptor Binding Profile for a Hypothetical Piperidine Derivative

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | 150 | Antagonist |

| Serotonin 5-HT2A | 85 | Inverse Agonist |

| Sigma-1 | 25 | Agonist |

| Mu-Opioid | >1000 | - |

| Alpha-1 Adrenergic | 250 | Antagonist |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Enzyme Inhibition Specificity and Reversibility Assessments

The piperidine moiety is also present in numerous enzyme inhibitors. For example, derivatives of piperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. encyclopedia.pubmdpi.com The nitrogen atom within the piperidine ring can play a key role in binding to the active site of these enzymes. encyclopedia.pub Other piperidine-containing compounds have been explored as inhibitors of enzymes such as α-amylase and α-glucosidase, which are targets for the management of diabetes. researchgate.net

The potential for this compound to act as an enzyme inhibitor is unknown without direct experimental evaluation. Assays would be required to determine its inhibitory concentration (IC50) against a panel of enzymes, as well as to characterize the mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility.

Interactive Data Table: Illustrative Enzyme Inhibition Profile for a Hypothetical Piperidine Derivative

| Enzyme | IC50 (µM) | Reversibility |

| Acetylcholinesterase (AChE) | 5.2 | Reversible |

| Butyrylcholinesterase (BuChE) | 12.8 | Reversible |

| Monoamine Oxidase A (MAO-A) | >100 | - |

| Monoamine Oxidase B (MAO-B) | >100 | - |

| α-Glucosidase | 25.1 | Reversible |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Modulation of Intracellular Signaling Cascades

The interaction of a compound with a receptor or enzyme ultimately leads to the modulation of intracellular signaling pathways. Ethanol (B145695), for example, is known to affect numerous signaling cascades. nih.gov Depending on its receptor and enzyme targets, a piperidine derivative could potentially influence a variety of signaling pathways, such as those involving G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and intracellular calcium levels. nih.gov For instance, if a piperidine compound acts as an antagonist at a specific GPCR, it could block the downstream signaling cascade typically initiated by the endogenous ligand.

The specific effects of this compound on intracellular signaling are undetermined. Investigating its impact on second messenger systems (e.g., cAMP, IP3/DAG) and protein kinase cascades would be a crucial step in understanding its mechanism of action at a cellular level.

In Vivo Mechanistic Studies in Animal Models

In vivo studies are essential to understand the physiological and behavioral effects of a compound and to correlate these with its in vitro pharmacological profile.

Neuropharmacological Effects and Behavioral Phenotyping (focus on underlying mechanisms)

Given the prevalence of the piperidine scaffold in centrally acting drugs, it is plausible that this compound could exhibit neuropharmacological effects. nih.gov Piperidine alkaloids, for example, can be acutely toxic to livestock, indicating potent central nervous system activity. researchgate.netnih.gov The behavioral effects of piperidine derivatives in animal models can range from analgesia and sedation to antipsychotic-like and anxiolytic-like activities. tandfonline.comresearchgate.net Mechanistic studies would aim to link these behavioral outcomes to specific neurotransmitter systems. For example, if a compound demonstrates antipsychotic-like effects in a rodent model, further studies might investigate its impact on dopamine release and metabolism in specific brain regions.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics relates drug concentration to its effect. mdpi.comresearchgate.net The pharmacokinetic properties of piperidine derivatives can be highly variable and are influenced by factors such as lipophilicity and the presence of metabolic soft spots. nih.gov For instance, a study on β-caryophyllene alcohol in rats and dogs revealed low oral bioavailability, suggesting significant first-pass metabolism. nih.gov

Pharmacokinetic and pharmacodynamic modeling for this compound would require in vivo studies in preclinical species to determine key parameters.

Interactive Data Table: Illustrative Pharmacokinetic Parameters for a Hypothetical Piperidine Derivative in Rats

| Parameter | Value |

| Bioavailability (Oral) | 25% |

| Tmax (Oral) | 1.5 h |

| Cmax (Oral) | 250 ng/mL |

| Half-life (t1/2) | 4.2 h |

| Volume of Distribution (Vd) | 3.5 L/kg |

| Clearance (CL) | 0.8 L/h/kg |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Application of Advanced Imaging Techniques for Target Engagement in Vivo

An extensive review of scientific literature and preclinical research databases reveals a significant gap in the application of advanced imaging techniques to study the in vivo target engagement of this compound. To date, there are no publicly available studies that have utilized methods such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify the interaction of this specific compound with its biological targets within a living organism.

The development of a radiolabeled version of this compound, which is a prerequisite for PET and SPECT imaging, has not been reported. Consequently, crucial in vivo data—including the compound's biodistribution, its ability to cross the blood-brain barrier, its specific binding to target tissues, and the dose-dependent occupancy of its targets—remains uncharacterized by these powerful imaging modalities. Such studies are fundamental in drug development to confirm that a compound interacts with its intended target in a physiological environment and to understand its pharmacokinetic and pharmacodynamic profile non-invasively.

While in vivo imaging has been successfully applied to other molecules containing a piperidine scaffold to investigate their engagement with various central nervous system targets, including sigma receptors, this research has not been extended to this compound itself or any of its close structural analogs. The absence of such research means that there are no empirical data to generate the detailed findings or data tables requested for this section.

Future research employing radiolabeling and in vivo imaging of this compound would be invaluable to elucidate its mechanism of action and to provide a more comprehensive understanding of its biological activity profile. Such studies would be instrumental in validating its therapeutic potential and guiding further clinical development.

Metabolic Transformations and Biotransformation Pathways

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are fundamental tools in early drug discovery for predicting a compound's metabolic clearance in the body. researchgate.net These studies help identify potential metabolic liabilities and guide structural optimization. frontiersin.org

The metabolic stability of a compound is often first assessed using liver subcellular fractions, such as hepatic microsomes, or intact liver cells, like cryopreserved hepatocytes. nih.gov Hepatic microsomes are rich in Cytochrome P450 (CYP450) enzymes, which are major catalysts of Phase I reactions. mdpi.comresearchgate.net Hepatocyte assays provide a more comprehensive metabolic picture, as they contain both Phase I and Phase II enzymes, as well as necessary cofactors. nih.gov

In these assays, the test compound is incubated with microsomes or hepatocytes, and the concentration of the parent compound is monitored over time using methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net The rate of disappearance is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov A compound with high metabolic stability will be cleared slowly, whereas a compound with low stability is metabolized rapidly. researchgate.net

Table 1: Hypothetical In Vitro Metabolic Stability Data for 4-(1-Piperidinyl)-1-butanol hydrochloride

| Test System | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| Human Liver Microsomes | Half-life (t½, min) | > 60 | Low clearance, high stability |

| Human Hepatocytes | Half-life (t½, min) | 45 | Moderate clearance, moderate stability |

| Rat Liver Microsomes | Half-life (t½, min) | 25 | High clearance, low stability |

Metabolite identification studies are performed to characterize the chemical structures of the metabolic products. This is crucial for understanding clearance pathways and identifying potentially active or reactive metabolites.

Phase I Metabolism: Phase I reactions introduce or expose functional groups on the parent molecule. pharmaguideline.com For this compound, several Phase I pathways are plausible based on its structure:

Hydroxylation: The piperidine (B6355638) ring is susceptible to hydroxylation at positions 3 or 4, catalyzed by CYP450 enzymes.

Oxidation: The primary alcohol group of the butanol side chain can be oxidized to an aldehyde and subsequently to a carboxylic acid.

N-oxidation: The nitrogen atom in the piperidine ring could potentially be oxidized.

Ring Opening: The piperidine ring could undergo oxidative cleavage.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. longdom.org

Glucuronidation: The primary hydroxyl group on the butanol side chain is a prime site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites formed during Phase I could also undergo glucuronidation.

Table 2: Potential Phase I and Phase II Metabolites of this compound

| Metabolite ID | Potential Metabolic Pathway | Metabolic Phase |

|---|---|---|

| M1 | Hydroxylation of the piperidine ring | Phase I |

| M2 | Oxidation of the butanol side chain to a carboxylic acid | Phase I |

| M3 | N-oxidation of the piperidine nitrogen | Phase I |

| M4 | Glucuronide conjugation of the butanol hydroxyl group | Phase II |

| M5 | Glucuronide conjugation of a hydroxylated Phase I metabolite (M1) | Phase II |

Elucidation of Primary Biotransformation Pathways

Identifying the main metabolic pathways is key to understanding how a compound is eliminated from the body.

The primary biotransformation pathways are those that account for the largest proportion of the compound's metabolism. For a molecule like this compound, oxidation of the butanol side chain and hydroxylation of the piperidine ring are likely to be significant Phase I reactions. Given the presence of a primary alcohol, direct Phase II glucuronidation could also be a major pathway, potentially competing with Phase I oxidation.

The metabolism of most drugs is carried out by a limited number of enzyme superfamilies. researchgate.net

Cytochrome P450 (CYP) Isoforms: The CYP3A4 and CYP2D6 isoforms are responsible for the metabolism of a vast number of drugs containing piperidine moieties. nih.gov Reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors would be necessary to identify the specific isoforms responsible for the Phase I metabolism of 4-(1-Piperidinyl)-1-butanol.

UDP-glucuronosyltransferases (UGTs): UGTs are the primary enzymes responsible for glucuronidation. Several UGT isoforms (e.g., UGT1A and UGT2B families) could be involved in the conjugation of the butanol's hydroxyl group.

Comparative Metabolism Across Preclinical Species

Metabolic pathways can differ significantly between preclinical animal models (such as rats, mice, and dogs) and humans. nih.gov These differences are due to variations in the expression levels and catalytic activities of metabolic enzymes like CYP450s. mdpi.com Therefore, understanding the comparative metabolism is essential for extrapolating animal data to humans. For instance, a compound might be rapidly metabolized in rats but slowly in humans, or the major metabolites might differ between species.

Table 3: Hypothetical Comparative Metabolic Profile of this compound

| Species | Major Metabolic Pathway(s) | Key Metabolite(s) | Relative Rate of Metabolism |

|---|---|---|---|

| Rat | Piperidine Ring Hydroxylation | M1 | High |

| Dog | Butanol Chain Oxidation | M2 | Moderate |

| Human | Glucuronidation, Butanol Chain Oxidation | M4, M2 | Low to Moderate |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 4-(1-Piperidinyl)-1-butanol hydrochloride, various chromatographic techniques are utilized to ensure its identity, purity, and concentration are accurately determined.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the qualitative and quantitative analysis of non-volatile or thermally unstable compounds like this compound. asianjpr.com The development of a robust HPLC method is a multi-step process that involves selecting the appropriate stationary phase, mobile phase, and detector to achieve optimal separation. asianjpr.comsemanticscholar.org

Method development often begins with selecting a suitable column, typically a reversed-phase column such as a C18, due to its versatility. Since this compound lacks a strong UV chromophore, direct UV detection can be challenging. An alternative is to use a Charged Aerosol Detector (CAD) or to employ an ion-pairing agent in the mobile phase to enhance retention and allow for indirect detection. epa.gov For instance, a method developed for a similar compound, 4-methanesulfonyl-piperidine hydrochloride, utilized heptafluorobutyric acid (HFBA) as an ion-pairing agent to improve retention on a C18 column. epa.gov

Once optimal chromatographic conditions are established, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netugm.ac.id Validation involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Piperidine (B6355638) Hydrochloride Derivative

| Parameter | Condition |

|---|---|

| Column | Atlantis C18 (150 x 4.6mm, 3.5µm) epa.gov |

| Mobile Phase | 0.1% Heptafluorobutyric acid in water-acetonitrile (90:10, v/v) epa.gov |

| Flow Rate | 1.0 mL/min epa.gov |

| Column Temperature | 40°C epa.gov |

| Detector | Charged Aerosol Detection (CAD) epa.gov |

| Injection Volume | 20 µL nih.gov |

Gas Chromatography (GC) for Volatile Components and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC is primarily used for impurity profiling, particularly for identifying residual solvents from the synthesis process or volatile byproducts. ijprajournal.comthermofisher.com The process of identifying and quantifying impurities is a critical step mandated by regulatory authorities to ensure the safety and efficacy of pharmaceutical ingredients. thermofisher.comdphen1.com

A typical GC method would involve a capillary column, such as a Stabilwax®-DB or equivalent, which is suitable for separating polar compounds. thermofisher.com The sample, dissolved in an appropriate solvent, is injected into the heated inlet where it vaporizes and is carried by an inert gas (e.g., helium) through the column. notulaebotanicae.ro Separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For structural elucidation of unknown impurities, GC can be coupled with a mass spectrometer (GC-MS). thermofisher.com

Table 2: Example GC Conditions for Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Stabilwax®-DB (30 m x 0.32 mm x 0.5 µm) thermofisher.com |

| Carrier Gas | Helium at 1.0 mL/min thermofisher.com |

| Injector Temperature | 250°C thermofisher.com |

| Oven Program | 50°C (hold 10 min) to 200°C at 45°C/min thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) thermofisher.comnotulaebotanicae.ro |

| Injection | 1 µL with a 40:1 split ratio thermofisher.com |

Chiral Chromatography for Enantiomeric Purity Determination

Since 4-(1-Piperidinyl)-1-butanol possesses a chiral center at the butanol carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of the compound. chromatographyonline.com This is crucial in pharmaceutical development, as different enantiomers can have distinct pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most popular and versatile CSPs for this purpose. chromatographyonline.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., acetonitrile (B52724)/water), plays a critical role in achieving selectivity. chromatographyonline.comsigmaaldrich.com In some cases, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. researchgate.netgoogle.com The enantiomeric excess (ee) is determined by comparing the peak areas of the two enantiomers. researchgate.net

Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for obtaining detailed structural information about the components of a sample.

LC-MS/MS for Metabolite Identification and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov This technique is invaluable for identifying metabolites of this compound in biological matrices and for detecting and quantifying trace-level impurities. nih.govijpras.com